2-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
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Overview
Description
2-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a thiazole ring, makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For example, some thiazole derivatives have been found to inhibit the growth of bacteria, fungi, and viruses by interfering with their metabolic processes .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives can inhibit the synthesis of certain proteins in bacteria, thereby exerting an antimicrobial effect .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability . They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with a wide range of biological effects, including analgesic, anti-inflammatory, and antimicrobial activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .
Preparation Methods
The synthesis of 2-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide involves several steps. One common method involves the reaction of methyl aroylpyruvates with 2-(4-aminobenzenesulfamido)thiazole in glacial acetic acid in the presence of anhydrous sodium acetate . This reaction furnishes the desired compound with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its anticancer properties are being explored for potential therapeutic applications.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Compared to these compounds, 2-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide exhibits a broader range of biological activities and potential applications. Its unique structure allows for more diverse interactions with biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
2-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O4S3/c26-17(15-11-14-18(31-15)23-16-3-1-2-9-25(16)19(14)27)22-12-4-6-13(7-5-12)32(28,29)24-20-21-8-10-30-20/h1-11H,(H,21,24)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHBDAOZUGYZCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(C=C(S3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)C(=O)N2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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